![molecular formula C13H16N2O B12898387 2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 919093-61-1](/img/structure/B12898387.png)
2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a cyclohexyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the cyclization can be achieved using reagents such as potassium tert-butoxide in boiling tert-butanol .
Industrial Production Methods
While specific industrial production methods for 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to cell signaling and receptor interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-pyrazolo[3,4-b]pyridine: Known for its applications in medicinal chemistry and as enzyme inhibitors.
Uniqueness
2-Cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological interactions. This structural feature may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Numéro CAS |
919093-61-1 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-cyclohexyl-1H-pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C13H16N2O/c16-13-12-8-14-7-6-10(12)9-15(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
Clé InChI |
NQJMGWOSRBETGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CC3=C(C2=O)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
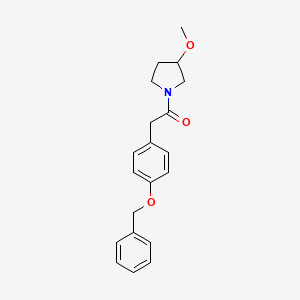
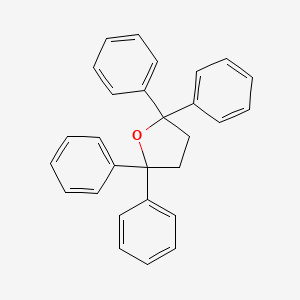
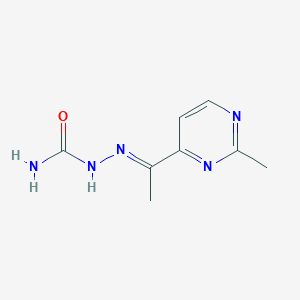

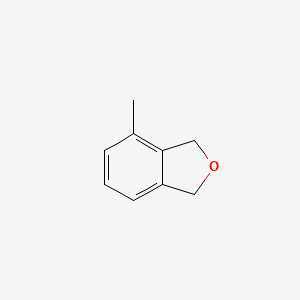
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
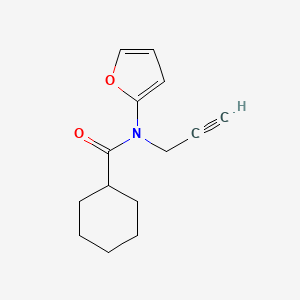
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
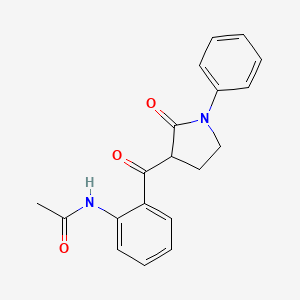
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![Furo[3,4-d]pyrrolo[2,1-b]oxazole](/img/structure/B12898386.png)

